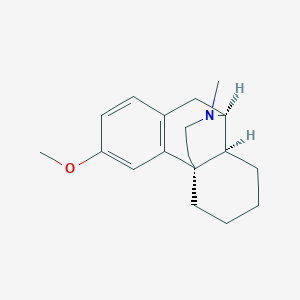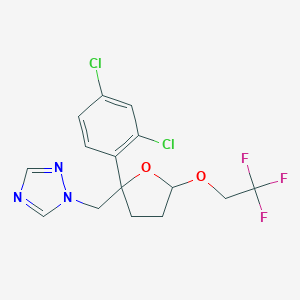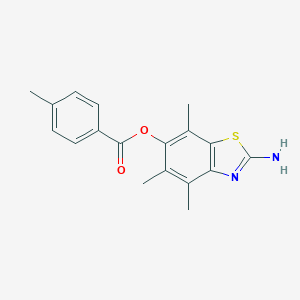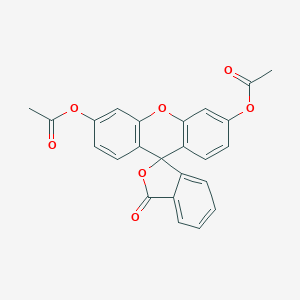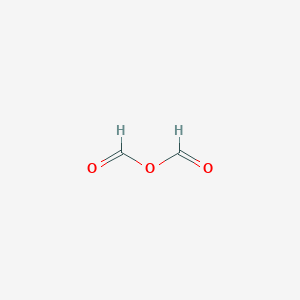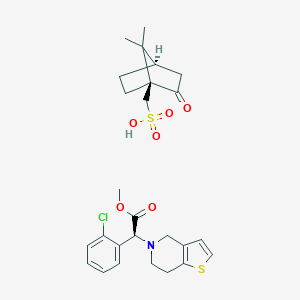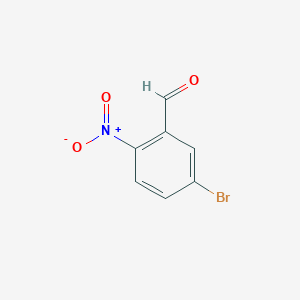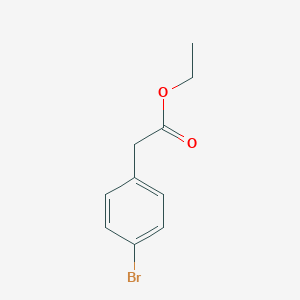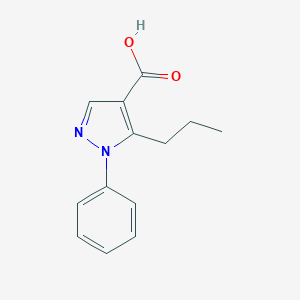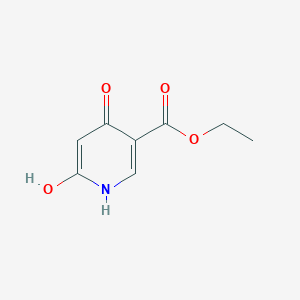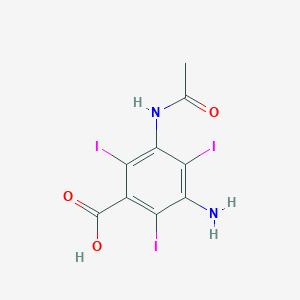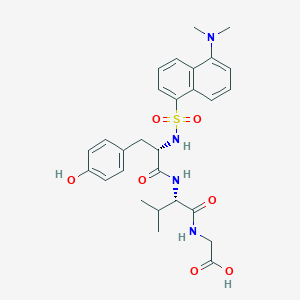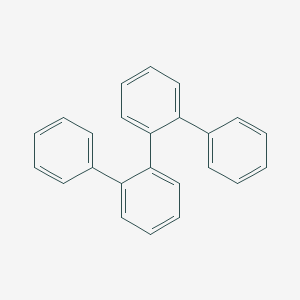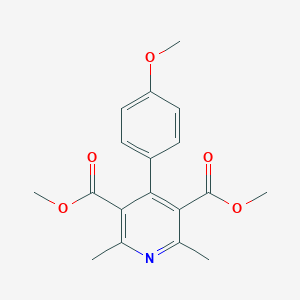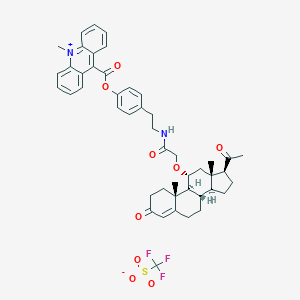
11-Progesterone acridinium estertrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has gained significant attention in scientific research. It is a derivative of progesterone, a hormone that plays a crucial role in the female reproductive system. The compound has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism Of Action
The mechanism of action of 11-Progesterone acridinium estertrifluoromethanesulfonate is not fully understood. However, it is believed to work by binding to progesterone receptors in the body. This binding activates various cellular pathways that lead to the compound's observed effects.
Biochemical And Physiological Effects
Studies have shown that 11-Progesterone acridinium estertrifluoromethanesulfonate has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11-Progesterone acridinium estertrifluoromethanesulfonate in lab experiments is its high potency. It can be used in small concentrations, which reduces the amount of compound needed for experiments. However, one of the limitations of using the compound is its cost. It is relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 11-Progesterone acridinium estertrifluoromethanesulfonate. One area of research is its potential use in the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is its role in the female reproductive system and its potential use in fertility treatments. Additionally, further studies are needed to understand the compound's mechanism of action and its potential side effects.
Conclusion
In conclusion, 11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has been studied extensively in scientific research. Its potential applications in various fields have been explored, and its mechanism of action and biochemical and physiological effects have been investigated. While more research is needed to fully understand the compound's potential, it holds promise for future scientific studies.
Synthesis Methods
The synthesis of 11-Progesterone acridinium estertrifluoromethanesulfonate involves the reaction of progesterone with acridinium estertrifluoromethanesulfonate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
The compound has been used in scientific research to understand its potential applications in various fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been used to study the effect of progesterone on the female reproductive system and its role in pregnancy.
properties
CAS RN |
113578-24-8 |
|---|---|
Product Name |
11-Progesterone acridinium estertrifluoromethanesulfonate |
Molecular Formula |
C47H51F3N2O9S |
Molecular Weight |
877 g/mol |
IUPAC Name |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
InChI Key |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
synonyms |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



